4-Fluoro-2-methoxycinnamic acid
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Overview
Description
4-Fluoro-2-methoxycinnamic acid is an organic compound belonging to the class of cinnamic acids. It is characterized by the presence of a fluorine atom and a methoxy group attached to the phenyl ring of the cinnamic acid structure. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxycinnamic acid typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally requires stringent control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium fluoride (KF) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of cinnamic acid, such as fluorinated and methoxylated compounds, which can be further utilized in different applications .
Scientific Research Applications
4-Fluoro-2-methoxycinnamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell walls or interfering with essential metabolic processes .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, lacking the fluorine and methoxy substituents.
4-Fluorocinnamic Acid: Similar structure but without the methoxy group.
2-Methoxycinnamic Acid: Similar structure but without the fluorine atom.
Uniqueness: 4-Fluoro-2-methoxycinnamic acid is unique due to the combined presence of both fluorine and methoxy groups, which can enhance its chemical reactivity and biological activity compared to its analogs. This dual substitution can lead to improved pharmacokinetic properties and increased potency in various applications .
Properties
IUPAC Name |
3-(4-fluoro-2-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAPVFYKWHSEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695360 |
Source
|
Record name | 3-(4-Fluoro-2-methoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682804-98-4 |
Source
|
Record name | 3-(4-Fluoro-2-methoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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